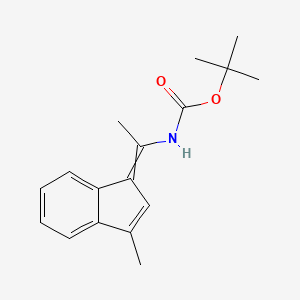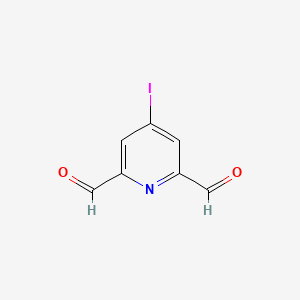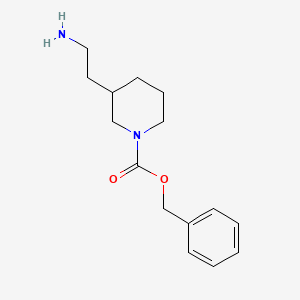![molecular formula C10H15NO B13972573 4-(1-Methyl-3-azabicyclo[3.1.0]hex-3-yl)-2-butyn-1-ol CAS No. 659736-74-0](/img/structure/B13972573.png)
4-(1-Methyl-3-azabicyclo[3.1.0]hex-3-yl)-2-butyn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyn-1-ol, 4-(1-methyl-3-azabicyclo[3.1.0]hex-3-yl)- is a chemical compound with a unique structure that includes both an alkyne and an alcohol functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyn-1-ol, 4-(1-methyl-3-azabicyclo[3.1.0]hex-3-yl)- typically involves the reaction of a suitable alkyne precursor with an alcohol under specific conditions. One common method involves the use of palladium-catalyzed coupling reactions, which are known for their efficiency in forming carbon-carbon bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the desired product is obtained with minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-Butyn-1-ol, 4-(1-methyl-3-azabicyclo[3.1.0]hex-3-yl)- can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for converting the hydroxyl group into halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alkenes or alkanes .
Aplicaciones Científicas De Investigación
2-Butyn-1-ol, 4-(1-methyl-3-azabicyclo[3.1.0]hex-3-yl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Butyn-1-ol, 4-(1-methyl-3-azabicyclo[3.1.0]hex-3-yl)- involves its interaction with specific molecular targets and pathways. The alkyne and alcohol functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparación Con Compuestos Similares
Similar Compounds
3-Butyn-1-ol: Another alkyne alcohol with similar reactivity but different structural properties.
2-Butyn-1-ol: Lacks the bicyclic structure, leading to different chemical behavior.
4-Pentyn-1-ol: Similar alkyne alcohol with a longer carbon chain.
Uniqueness
2-Butyn-1-ol, 4-(1-methyl-3-azabicyclo[3.1.0]hex-3-yl)- is unique due to its bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Propiedades
Número CAS |
659736-74-0 |
|---|---|
Fórmula molecular |
C10H15NO |
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
4-(1-methyl-3-azabicyclo[3.1.0]hexan-3-yl)but-2-yn-1-ol |
InChI |
InChI=1S/C10H15NO/c1-10-6-9(10)7-11(8-10)4-2-3-5-12/h9,12H,4-8H2,1H3 |
Clave InChI |
OJDWUJOKIQJPTI-UHFFFAOYSA-N |
SMILES canónico |
CC12CC1CN(C2)CC#CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


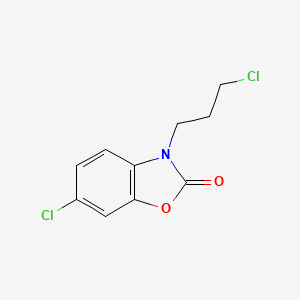
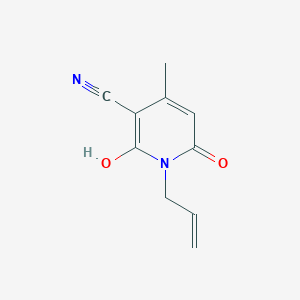

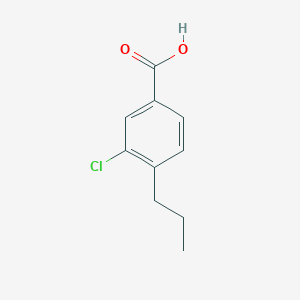

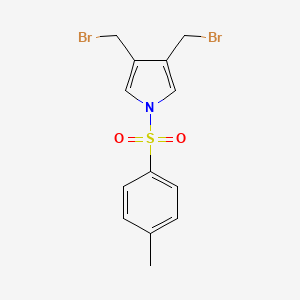

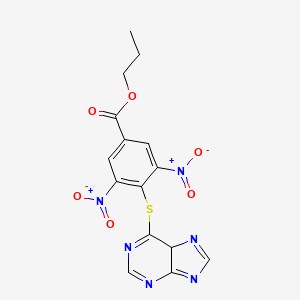
![2-(2-(Mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13972537.png)
